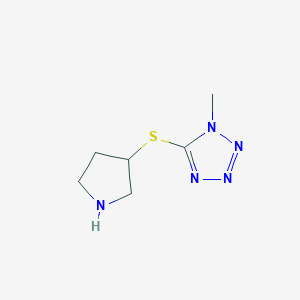
1-Methyl-5-(pyrrolidin-3-ylthio)-1H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-5-(pyrrolidin-3-ylthio)-1H-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a methyl group and a pyrrolidin-3-ylthio group
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-5-(pyrrolidin-3-ylthio)-1H-tetrazole can be synthesized through a multi-step process involving the formation of the tetrazole ring and subsequent substitution reactions. One common method involves the reaction of 1-methyl-1H-tetrazole-5-thiol with 3-chloropyrrolidine under basic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1-Methyl-5-(pyrrolidin-3-ylthio)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the tetrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced nitrogen heterocycles.
Substitution: Various substituted tetrazoles.
科学的研究の応用
1-Methyl-5-(pyrrolidin-3-ylthio)-1H-tetrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of 1-Methyl-5-(pyrrolidin-3-ylthio)-1H-tetrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to form specific interactions with target proteins, influencing their function.
類似化合物との比較
- 1-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole
- 1-Methyl-5-(pyrrolidin-3-yl)-1H-imidazole
- 1-Methyl-5-(pyrrolidin-3-yl)-1H-triazole
Uniqueness: 1-Methyl-5-(pyrrolidin-3-ylthio)-1H-tetrazole is unique due to the presence of both the tetrazole ring and the pyrrolidin-3-ylthio group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for specific interactions with biological targets, which can be leveraged in drug design and other scientific research areas.
特性
分子式 |
C6H11N5S |
|---|---|
分子量 |
185.25 g/mol |
IUPAC名 |
1-methyl-5-pyrrolidin-3-ylsulfanyltetrazole |
InChI |
InChI=1S/C6H11N5S/c1-11-6(8-9-10-11)12-5-2-3-7-4-5/h5,7H,2-4H2,1H3 |
InChIキー |
XXJLCGVXZKARLI-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NN=N1)SC2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


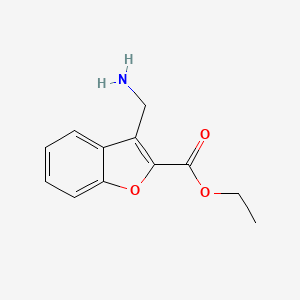
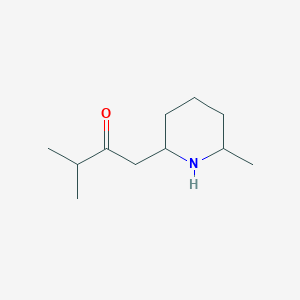


![5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine](/img/structure/B13324874.png)

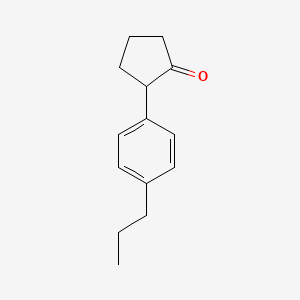
![7-Ethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13324895.png)

![9,9-Dimethyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B13324911.png)
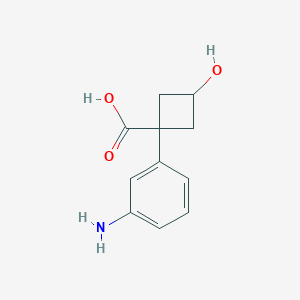
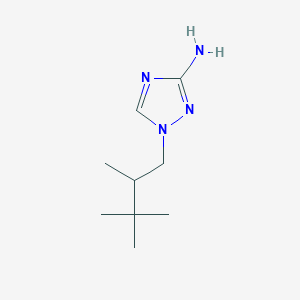
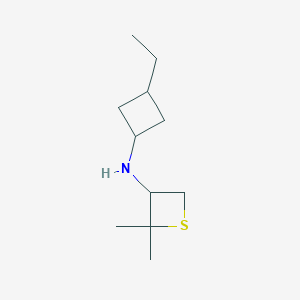
![3-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13324955.png)
